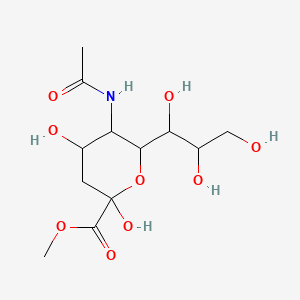

N-Acetylneuraminic acid methyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, an acetamido group, and a carboxylate ester. Its unique configuration and functional groups make it a valuable subject of study in chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylneuraminic acid methyl ester typically involves multiple steps, starting from simpler precursor molecules. The process often includes:

Protection of Hydroxyl Groups: The hydroxyl groups are protected using suitable protecting groups to prevent unwanted reactions during subsequent steps.

Formation of the Oxane Ring: The oxane ring is formed through cyclization reactions, often involving the use of strong acids or bases as catalysts.

Introduction of the Acetamido Group: The acetamido group is introduced through acylation reactions, typically using acetic anhydride or acetyl chloride.

Deprotection of Hydroxyl Groups: The protecting groups are removed to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Common industrial methods include:

Batch Processing: Involves the synthesis of the compound in large reactors, with careful control of reaction conditions to ensure high yield and purity.

Continuous Flow Processing: A more modern approach where the reactants are continuously fed into a reactor, and the product is continuously removed. This method offers better control over reaction conditions and can be more efficient.

化学反应分析

Types of Reactions

Methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

科学研究应用

Biotechnology

Applications:

- Sialylation Studies: Neu5AcOMe serves as a substrate in enzyme assays to study sialylation processes. Sialylation is crucial for cell signaling and immune responses, making this compound valuable for understanding these mechanisms .

- Glycobiology Research: It is employed in the synthesis of more complex sialic acid-containing compounds and in studies related to carbohydrate chemistry and enzymatic processes .

Case Study:

A study utilized Neu5AcOMe to investigate the enzymatic pathways involved in sialic acid metabolism, revealing insights into how alterations in these pathways can affect cellular interactions and immune responses.

Pharmaceutical Development

Applications:

- Vaccine Development: Neu5AcOMe is integral in synthesizing glycoproteins and glycolipids, which are essential for formulating vaccines targeting viral infections .

- Antiviral Agents: The compound is used in developing antiviral agents due to its ability to mimic natural sialic acids involved in viral binding .

Case Study:

Research demonstrated that incorporating Neu5AcOMe into vaccine formulations enhanced the immunogenic response against influenza viruses, leading to improved vaccine efficacy.

Food Industry

Applications:

- Flavor Enhancer: Neu5AcOMe acts as a flavor enhancer and preservative, improving the shelf life and taste of food products while ensuring safety and quality .

Data Table: Food Applications of Neu5AcOMe

| Application | Description | Impact on Product Quality |

|---|---|---|

| Flavor Enhancement | Improves taste profiles | Increased consumer acceptability |

| Preservation | Extends shelf life | Reduced spoilage rates |

Cosmetics

Applications:

- Moisturizing Agent: Neu5AcOMe is incorporated into skincare formulations due to its moisturizing properties, enhancing skin hydration and overall appearance .

Case Study:

A clinical trial assessed a cream containing Neu5AcOMe, showing significant improvements in skin hydration levels compared to a control group over eight weeks.

Diagnostic Tools

Applications:

- Disease Detection: The compound is utilized in developing diagnostic assays for detecting diseases, leveraging its biochemical properties to enhance accuracy and reliability in medical testing .

Case Study:

Neu5AcOMe was used in an assay for detecting specific cancer markers, demonstrating higher sensitivity compared to traditional methods.

Research Methodologies

Methylation Analysis:

Neu5AcOMe has been applied in methylation analysis of neuraminic acids using gas chromatography-mass spectrometry (GC-MS), providing insights into the structural characteristics of sialic acids derived from biological samples .

作用机制

The mechanism of action of N-Acetylneuraminic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the acetamido group can form hydrogen bonds with active site residues, while the hydroxyl groups can participate in various interactions, including hydrogen bonding and van der Waals forces.

相似化合物的比较

Methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate can be compared with other similar compounds, such as:

Methyl (2S,3R,4S,5S,6R)-2-ethoxy-6-hydroxymethyl-tetrahydropyran-3,4,5-triol: Similar in structure but with different functional groups, leading to different chemical properties and reactivity.

Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-[(2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl]-8-azabicyclo[3.2.1]octane-2-carboxylate: Another structurally similar compound with different substituents, affecting its biological activity and applications.

The uniqueness of N-Acetylneuraminic acid methyl ester lies in its specific configuration and functional groups, which confer distinct chemical and biological properties.

生物活性

N-Acetylneuraminic acid methyl ester (also known as sialic acid methyl ester) is a derivative of N-acetylneuraminic acid (NANA), a naturally occurring sialic acid. This compound has garnered significant attention in various fields of biological research due to its diverse biological activities, particularly in cellular interactions, vaccine development, and diagnostic applications.

- Molecular Formula : C₁₂H₂₁NO₉

- Molecular Weight : 323.30 g/mol

- CAS Number : 22900-11-4

- Purity : ≥95% (HPLC)

1. Cellular Interactions and Signaling

This compound mimics natural sialic acids, making it a valuable tool for studying cell signaling pathways and interactions between cells and pathogens. It plays a crucial role in:

- Viral Infections : Sialic acids are known to facilitate viral binding to host cells. The methyl ester form enhances the understanding of viral mechanisms and potential therapeutic targets .

- Immune Responses : The compound is involved in modulating immune responses, which is vital for vaccine formulation and immunotherapy .

2. Vaccine Development

The compound is integral in the development of vaccines, particularly those targeting viral infections. Its ability to enhance immune responses makes it a key ingredient in vaccine formulations .

3. Drug Delivery Systems

In nanomedicine, this compound is utilized to improve the targeting and efficacy of therapeutic agents. Its incorporation into drug delivery systems can enhance the bioavailability of drugs .

4. Diagnostic Applications

The compound's biochemical properties are leveraged in developing diagnostic assays for diseases associated with altered sialic acid levels. This application is crucial for clinical diagnostics and monitoring disease progression .

5. Food Industry

This compound is explored for its potential as a flavor enhancer and preservative in food products, providing advantages over traditional preservatives by improving shelf life while maintaining safety .

Case Study: Sialuria

A notable case study involving this compound relates to a condition known as sialuria, characterized by excessive urinary excretion of sialic acid. Research indicated that cultured fibroblasts from affected individuals exhibited altered metabolism, leading to elevated levels of N-acetylneuraminic acid. This was attributed to hyperactivity of enzymes involved in sialic acid biosynthesis, highlighting the compound's relevance in metabolic disorders .

Research Findings

Recent studies have demonstrated that:

- This compound serves as an effective substrate in enzyme assays, aiding researchers in elucidating sialylation processes critical for cell signaling .

- The compound has been successfully incorporated into glycoprotein synthesis, enhancing the development of targeted therapies against viral infections .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Cellular Interactions | Mimics natural sialic acids; important for studying viral binding and immune modulation |

| Vaccine Development | Enhances immune responses; used in formulating effective vaccines |

| Drug Delivery Systems | Improves targeting and efficacy of therapeutic agents |

| Diagnostic Tools | Utilized in assays for diseases with altered sialic acid levels |

| Food Industry | Acts as a flavor enhancer and preservative |

属性

CAS 编号 |

50998-13-5 |

|---|---|

分子式 |

C12H23NO10 |

分子量 |

341.31 g/mol |

IUPAC 名称 |

methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate;hydrate |

InChI |

InChI=1S/C12H21NO9.H2O/c1-5(15)13-8-6(16)3-12(20,11(19)21-2)22-10(8)9(18)7(17)4-14;/h6-10,14,16-18,20H,3-4H2,1-2H3,(H,13,15);1H2/t6-,7+,8+,9+,10+,12-;/m0./s1 |

InChI 键 |

UIUNVNKHJXXRLV-JYMIJESRSA-N |

SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)O |

手性 SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)OC)O)O.O |

规范 SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)O.O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。